molecular formula C14H13N B13233253 3-(Naphthalen-1-yl)-2,5-dihydro-1H-pyrrole CAS No. 756813-28-2

3-(Naphthalen-1-yl)-2,5-dihydro-1H-pyrrole

Cat. No.: B13233253
CAS No.: 756813-28-2
M. Wt: 195.26 g/mol
InChI Key: DWMUBMVZQXPGNN-UHFFFAOYSA-N
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Description

3-(Naphthalen-1-yl)-2,5-dihydro-1H-pyrrole is an organic compound that features a naphthalene ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-1-yl)-2,5-dihydro-1H-pyrrole typically involves the cyclization of naphthalene derivatives with suitable reagents. One common method is the reaction of naphthalene-1-carbaldehyde with an amine under acidic conditions to form the corresponding imine, which is then reduced to yield the desired pyrrole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-1-yl)-2,5-dihydro-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthalene-1-carboxylic acid derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce halogens or other functional groups onto the naphthalene ring .

Scientific Research Applications

3-(Naphthalen-1-yl)-2,5-dihydro-1H-pyrrole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Naphthalen-1-yl)-2,5-dihydro-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Naphthalen-1-yl)-2,5-dihydro-1H-pyrrole is unique due to its combination of a naphthalene ring and a pyrrole ring, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for various applications, particularly in the development of new materials and therapeutic agents.

Properties

CAS No.

756813-28-2

Molecular Formula

C14H13N

Molecular Weight

195.26 g/mol

IUPAC Name

3-naphthalen-1-yl-2,5-dihydro-1H-pyrrole

InChI

InChI=1S/C14H13N/c1-2-6-13-11(4-1)5-3-7-14(13)12-8-9-15-10-12/h1-8,15H,9-10H2

InChI Key

DWMUBMVZQXPGNN-UHFFFAOYSA-N

Canonical SMILES

C1C=C(CN1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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